1,3-diacetylchloramphenicol
1,3-diacetylchloramphenicol
Brand Name:
Vulcanchem
CAS No.:
10318-17-9
VCID:
VC0077911
InChI:
InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1
SMILES:
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl
Molecular Formula:
C15H16Cl2N2O7
Molecular Weight:
407.2 g/mol
1,3-diacetylchloramphenicol
CAS No.: 10318-17-9
Main Products
VCID: VC0077911
Molecular Formula: C15H16Cl2N2O7
Molecular Weight: 407.2 g/mol
CAS No. | 10318-17-9 |
---|---|
Product Name | 1,3-diacetylchloramphenicol |
Molecular Formula | C15H16Cl2N2O7 |
Molecular Weight | 407.2 g/mol |
IUPAC Name | [(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate |
Standard InChI | InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1 |
Standard InChIKey | RBAMFWWUJRFUPC-CHWSQXEVSA-N |
Isomeric SMILES | CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
SMILES | CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Canonical SMILES | CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Synonyms | 1,3-DACP 1,3-diacetylchloramphenicol |
PubChem Compound | 160933 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume